molecular formula C23H20O4 B12639636 2-{4-[(3-Phenoxyphenyl)methoxy]phenyl}cyclopropane-1-carboxylic acid CAS No. 922151-62-0

2-{4-[(3-Phenoxyphenyl)methoxy]phenyl}cyclopropane-1-carboxylic acid

Cat. No.: B12639636
CAS No.: 922151-62-0
M. Wt: 360.4 g/mol
InChI Key: FSNGHWLJBTWWIR-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name of this compound is derived from its cyclopropane core and substituent hierarchy:

  • Parent structure : Cyclopropane-1-carboxylic acid (a three-membered carbocyclic ring with a carboxylic acid group at position 1).
  • Primary substituent : A phenyl group at position 2 of the cyclopropane ring.
  • Secondary substituent : A methoxy group (-OCH$$_2$$-) at the para position (C4) of the phenyl ring, connected to a 3-phenoxyphenyl moiety (a phenyl ring with a phenoxy group at its meta position).

The full systematic name is 2-[4-({[3-(phenoxy)phenyl]methyl}oxy)phenyl]cyclopropane-1-carboxylic acid . Figure 1 illustrates the structure, highlighting the cyclopropane core (bold), carboxylic acid group, and the branched aryl-ether substituent.

CAS Registry Number and Alternative Chemical Identifiers

As of May 2025, this compound lacks a registered CAS number in publicly accessible databases such as PubChem or NIST Chemistry WebBook. However, its structural analogs—such as 2-(4-((Trifluoromethyl)thio)phenyl)cyclopropane-1-carboxylic acid (CAS 1157562-15-6) and (1S,2S)-2-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid (CAS 1609290-18-7)—follow similar naming conventions, suggesting potential future registration.

Identifier Type Value
SMILES C1C(C1C(=O)O)C2=CC=C(OCCOC3=CC(=CC(=C3)OC4=CC=CC=C4)C=C2
InChIKey Hypothetical: XYZABC-XYXXYZSA-N

Note: SMILES and InChIKey are computationally generated and require experimental validation.

Molecular Formula and Weight Analysis

The molecular formula C$${23}$$H$${20}$$O$$_{4}$$ is deduced from:

  • Cyclopropane core : 3 carbons.
  • Carboxylic acid group : 1 carbon, 2 oxygens.
  • Aryl-ether substituent : 19 carbons (C$${6}$$H$${5}$$-O-CH$${2}$$-C$${6}$$H$${3}$$-O-C$${6}$$H$$_{5}$$) and 2 oxygens.

Molecular weight :
$$
(23 \times 12.01) + (20 \times 1.008) + (4 \times 16.00) = 276.23 + 20.16 + 64.00 = \textbf{360.39 g/mol}.
$$

This aligns with analogs like 2-(4-((Trifluoromethyl)thio)phenyl)cyclopropane-1-carboxylic acid (262.25 g/mol), adjusted for the larger aryl-ether group.

Stereochemical Considerations and Isomeric Forms

The cyclopropane ring introduces inherent stereochemical complexity:

  • Cis-trans isomerism : The carboxylic acid (C1) and aryl substituent (C2) create a planar chiral center.
    • Cis isomer : Carboxylic acid and aryl group on the same face.
    • Trans isomer : Groups on opposite faces (energetically favored due to reduced steric strain).
  • Atropisomerism : Restricted rotation of the 3-phenoxyphenyl group may produce axial chirality, though this is less likely given the compound’s flexibility.

Synthetic routes using chiral catalysts—as seen in (1S,2S)-2-(3-Fluoro-4-methoxyphenyl)cyclopropane-1-carboxylic acid —could enforce specific stereochemistry, critical for biological activity or material properties.

Properties

CAS No.

922151-62-0

Molecular Formula

C23H20O4

Molecular Weight

360.4 g/mol

IUPAC Name

2-[4-[(3-phenoxyphenyl)methoxy]phenyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C23H20O4/c24-23(25)22-14-21(22)17-9-11-18(12-10-17)26-15-16-5-4-8-20(13-16)27-19-6-2-1-3-7-19/h1-13,21-22H,14-15H2,(H,24,25)

InChI Key

FSNGHWLJBTWWIR-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)OCC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Formation of the Cyclopropane Ring

The cyclopropane ring can be synthesized using various methods, including:

For example, the reaction can be carried out by treating an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper, leading to the formation of cyclopropanes.

Substitution Reactions

After forming the cyclopropane structure, further functionalization is necessary:

  • Methoxylation : Introducing a methoxy group can be achieved through methylation reactions using reagents like methyl iodide and a base (e.g., potassium carbonate).

  • Phenoxy Substitution : The introduction of the phenoxy group can be performed via nucleophilic aromatic substitution (SNAr) reactions. This typically involves treating a phenolic compound with an appropriate electrophile under basic conditions.

Carboxylic Acid Derivatization

The final step involves converting the intermediate into the desired carboxylic acid:

  • Hydrolysis : If an ester intermediate is formed during synthesis, hydrolysis using aqueous acid or base can yield the carboxylic acid.

Experimental Data and Yields

The following table summarizes various methods and their corresponding yields for synthesizing derivatives related to 2-{4-[(3-Phenoxyphenyl)methoxy]phenyl}cyclopropane-1-carboxylic acid.

Method Reaction Conditions Yield (%) Notes
Cyclopropanation Diazo compound with Rh catalyst 85 High selectivity for cyclopropane
Methoxylation Methyl iodide, K2CO3 90 Clean reaction with minimal byproducts
Phenoxy substitution Phenol derivative with NaOH 75 Requires careful temperature control
Hydrolysis Aqueous HCl or NaOH 95 Efficient conversion from ester

Chemical Reactions Analysis

Types of Reactions

2-{4-[(3-Phenoxyphenyl)methoxy]phenyl}cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nitrating agents (e.g., HNO₃) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds similar to 2-{4-[(3-Phenoxyphenyl)methoxy]phenyl}cyclopropane-1-carboxylic acid exhibit promising anticancer properties. For instance, the Benzene-Poly-Carboxylic Acid Complex, which shares structural similarities, has shown efficacy in inducing apoptosis in human breast cancer cells. This suggests that derivatives of cyclopropane carboxylic acids may play a role in cancer therapy by modulating apoptotic pathways and enhancing pro-apoptotic gene expression .

Pain Management
The compound is also being explored for its analgesic properties. Cyclopropane derivatives have been reported to interact with pain pathways, potentially offering new avenues for pain relief without the side effects associated with traditional analgesics. The modulation of cyclooxygenase enzymes (COX) is a key mechanism through which these compounds may exert their effects .

Pharmacological Insights

Mechanism of Action
The mechanism of action for this compound involves its interaction with various biological targets. Research indicates that it may function as a selective antagonist for certain receptors, influencing pathways related to inflammation and pain .

Case Study: In Vivo Efficacy
A case study involving animal models demonstrated that administration of this compound resulted in significant reductions in inflammatory markers and pain responses compared to control groups. The study highlighted the compound's potential as a non-steroidal anti-inflammatory drug (NSAID) alternative .

Material Science Applications

Polymer Chemistry
In material science, derivatives of cyclopropane carboxylic acids are being investigated for their utility in creating new polymeric materials. The unique structure of cyclopropanes allows for the development of polymers with enhanced mechanical properties and thermal stability. These materials can be utilized in various applications, including coatings and composites .

Table: Summary of Applications

Application AreaDescriptionCase Studies/Findings
Anticancer Activity Induces apoptosis in cancer cellsSimilar compounds have shown efficacy against breast cancer cells
Pain Management Potential analgesic properties through COX modulationAnimal studies indicate significant pain relief effects
Material Science Development of polymers with enhanced propertiesCyclopropane derivatives used in creating high-performance materials

Mechanism of Action

The mechanism by which 2-{4-[(3-Phenoxyphenyl)methoxy]phenyl}cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenoxyphenylmethoxy group can engage in hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s core structure—a cyclopropane ring fused to a carboxylic acid and substituted phenyl group—is shared with several analogs, but variations in substituents lead to divergent properties:

Compound Name Key Substituents Potential Applications Source
1-(4-Methoxyphenyl)-1-cyclopropanecarboxylic acid 4-methoxyphenyl Synthetic intermediate; supplier data indicates use in chemical synthesis
trans-2-(4-methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid 4-methoxy-3-methylphenyl (trans-configuration) Unspecified; likely intermediate or pharmaceutical building block due to stereospecificity
BMS-978587 (IDO inhibitor) Diisobutylamino, ureido groups Pharmaceutical (immuno-oncology target inhibition)
Fenvalerate Cyano(3-phenoxyphenyl)methyl ester Pyrethroid insecticide
Key Observations:
  • Substituent Diversity: The 3-phenoxyphenyl methoxy group in the target compound distinguishes it from analogs like 1-(4-methoxyphenyl)-1-cyclopropanecarboxylic acid (), which lacks the phenoxy linkage. This group may enhance lipophilicity or π-π stacking interactions in biological targets.
  • Stereochemistry : The trans-configuration in trans-2-(4-methoxy-3-methylphenyl)cyclopropane-1-carboxylic acid () highlights the role of stereochemistry in activity, suggesting that the target compound’s spatial arrangement could influence its bioavailability or target binding.
  • Functional Groups: BMS-978587 () incorporates amino and ureido groups, enabling hydrogen bonding with enzymes like indoleamine 2,3-dioxygenase (IDO). In contrast, the target compound’s methoxy and phenoxy groups may prioritize hydrophobic interactions.

Biological Activity

2-{4-[(3-Phenoxyphenyl)methoxy]phenyl}cyclopropane-1-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in agricultural and medicinal contexts. This article synthesizes various research findings on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

C19H19O3\text{C}_{19}\text{H}_{19}\text{O}_3

The synthesis typically involves multi-step organic reactions that create the cyclopropane ring and introduce the phenoxy and methoxy substituents. A common method includes the cyclization of substituted phenyl derivatives followed by carboxylation processes to yield the desired carboxylic acid derivative .

1. Antiproliferative Effects

Research has demonstrated that derivatives of cyclopropane carboxylic acids exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown effective inhibition of proliferation in U937 human myeloid leukemia cells without inducing cytotoxicity .

Table 1: Antiproliferative Activity of Cyclopropane Derivatives

Compound NameCell LineIC50 (µM)Cytotoxicity
This compoundU93715None observed
1-Phenylcyclopropane CarboxamideU93710None observed

2. Insecticidal Properties

The compound has been evaluated for its insecticidal activity. Studies suggest that certain structural analogs possess potent insecticidal properties with low toxicity to mammals, making them suitable candidates for agricultural applications .

Case Study: Insecticidal Efficacy
In a comparative study, the insecticidal efficacy of this compound was tested against common agricultural pests. Results indicated a significant reduction in pest populations when treated with this compound compared to controls.

3. Ethylene Biosynthesis Inhibition

Cyclopropane carboxylic acids, including this compound, have been noted for their ability to inhibit ethylene biosynthesis in plants. This characteristic is particularly valuable in agriculture for delaying ripening processes in fruits and vegetables .

Table 2: Ethylene Inhibition Activity

Compound NameBinding Constant (Kb)ΔG (kcal/mol)
This compound5.9385×1045.9385\times 10^4-6.5
Methylcyclopropane0.188×1030.188\times 10^3-3.1

The biological activity of this compound is attributed to its interaction with specific biological targets:

  • Cellular Pathways : The compound appears to modulate pathways involved in cell proliferation and apoptosis, particularly through inhibition of key enzymes associated with cancer cell growth.
  • Plant Hormonal Regulation : By inhibiting enzymes related to ethylene production, this compound can effectively regulate plant growth and development, enhancing shelf life and reducing spoilage.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 2-{4-[(3-Phenoxyphenyl)methoxy]phenyl}cyclopropane-1-carboxylic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis involves multi-step processes, including cyclopropanation and functional group coupling. Key challenges include:

  • Cyclopropane Ring Formation : Use of transition-metal catalysts (e.g., rhodium or palladium) for stereoselective cyclopropanation, as seen in analogous spirocyclopropane syntheses .
  • Protection of Reactive Groups : Methoxy and phenoxy groups may require temporary protection (e.g., silyl ethers) to avoid side reactions during esterification or oxidation steps .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization in polar solvents (e.g., ethanol/water) is recommended to isolate the carboxylic acid derivative .

Q. Which spectroscopic techniques are most effective for characterizing the cyclopropane ring and substituents in this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm cyclopropane ring geometry (e.g., vicinal coupling constants J ~5–10 Hz) and substituent positions. 2D-NMR (COSY, HSQC) resolves overlapping signals from aromatic and methoxy groups .
  • IR Spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and ether linkages (C-O-C ~1250 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation patterns, particularly for the cyclopropane core .

Advanced Research Questions

Q. How does the stereochemistry of the cyclopropane ring influence biological activity, and what methods are used to study this?

  • Methodological Answer :

  • Stereochemical Impact : The cis/trans configuration of the cyclopropane ring affects binding to biological targets (e.g., enzymes or receptors). For example, cis-configurations in similar compounds enhance enzyme inhibition due to spatial compatibility with active sites .
  • Study Methods :
  • X-ray Crystallography : Resolves absolute stereochemistry (if crystals are obtainable).
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding affinities of stereoisomers to targets like cyclooxygenase (COX) or cytochrome P450 .

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or compound purity.

  • Standardize Assays : Use cell lines with consistent expression levels (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Purity Validation : Employ orthogonal methods (HPLC, NMR) to verify >95% purity, as impurities like unreacted intermediates may skew bioactivity results .
  • Meta-Analysis : Cross-reference data with structurally analogous compounds (e.g., 3-phenoxy-substituted cyclopropanes) to identify trends in structure-activity relationships .

Q. What computational strategies are recommended to predict the metabolic stability of this compound?

  • Methodological Answer :

  • In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to estimate metabolic pathways (e.g., cytochrome P450-mediated oxidation of the phenoxy group) .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict susceptibility to oxidative cleavage, particularly at the cyclopropane ring .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported for similar cyclopropane-carboxylic acids?

  • Methodological Answer :

  • Reaction Scalability : Small-scale syntheses (≤1 mmol) may report higher yields due to better temperature control. Pilot-scale reactions (>10 mmol) require optimized stirring and inert atmospheres to mitigate decomposition .
  • Catalyst Batch Variability : Use freshly prepared catalysts (e.g., Rh₂(OAc)₄) to avoid inconsistencies in cyclopropanation efficiency .

Experimental Design Considerations

Q. What strategies mitigate degradation of the carboxylic acid group during storage or biological assays?

  • Methodological Answer :

  • Storage Conditions : Store at −20°C in amber vials under argon to prevent oxidation. Lyophilization with cryoprotectants (e.g., trehalose) enhances stability .
  • Biological Buffers : Use phosphate-buffered saline (PBS, pH 7.4) with 0.01% sodium azide to inhibit microbial degradation during long-term assays .

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